molecular formula C15H26O3 B012135 Nephtheoxydiol CAS No. 107870-28-0

Nephtheoxydiol

Cat. No. B012135
M. Wt: 254.36 g/mol
InChI Key: IYQPDCHHTWJQQK-LJBASXIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nephtheoxydiol is a natural product that has been isolated from a soft coral, Nephthea sp. It has been found to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. The compound has attracted the attention of researchers due to its potential as a therapeutic agent.

Scientific Research Applications

Marine Natural Products and Cytotoxicity

Nephtheoxydiol, a hydroperoxy-germacrane sesquiterpene, was identified from an Okinawan soft coral of Nephthea sp. This compound, along with related sesquiterpenoids, displayed cytotoxic properties (Kitagawa et al., 1987). The research highlighted the significance of marine natural products in discovering bioactive compounds with potential therapeutic applications.

Nephrotoxicity Research

While not directly linked to Nephtheoxydiol, extensive research in nephrotoxicity provides insights into kidney-related health issues and potential therapeutic strategies. For instance, studies on renal and urinary proteomics offer valuable information on renal physiology, disease mechanisms, and novel biomarkers for diseases (Thongboonkerd & Malasit, 2005). Additionally, metabonomic studies on nephrotoxicity induced by other substances can help understand the impact of various compounds, including potential nephrotoxicity related to Nephtheoxydiol (Chen et al., 2006).

Applications in Other Renal Studies

Investigations into primary glomerular nephropathy and other renal diseases can provide a framework for studying the effects of compounds like Nephtheoxydiol on kidney health (Gadegbeku et al., 2012). Understanding the molecular and cellular mechanisms of renal diseases can aid in identifying potential risks or therapeutic benefits of Nephtheoxydiol.

Oxidative Stress and Kidney Health

Research on oxidative stress in diseases such as Alzheimer's disease and its management using polyphenols suggests a possible area of interest in exploring Nephtheoxydiol's role in kidney health, given its antioxidant properties (Cassidy et al., 2020). Similarly, studies on the protective effects of polyphenols against nephrotoxicity can provide a model for investigating Nephtheoxydiol's renal applications (Cha et al., 2018).

properties

CAS RN

107870-28-0

Product Name

Nephtheoxydiol

Molecular Formula

C15H26O3

Molecular Weight

254.36 g/mol

IUPAC Name

(1R,2Z,4R,8S)-8-hydroperoxy-1-methyl-7-methylidene-4-propan-2-ylcyclodec-2-en-1-ol

InChI

InChI=1S/C15H26O3/c1-11(2)13-6-5-12(3)14(18-17)8-10-15(4,16)9-7-13/h7,9,11,13-14,16-17H,3,5-6,8,10H2,1-2,4H3/b9-7-/t13-,14-,15-/m0/s1

InChI Key

IYQPDCHHTWJQQK-LJBASXIBSA-N

Isomeric SMILES

CC(C)[C@H]/1CCC(=C)[C@H](CC[C@@](/C=C1)(C)O)OO

SMILES

CC(C)C1CCC(=C)C(CCC(C=C1)(C)O)OO

Canonical SMILES

CC(C)C1CCC(=C)C(CCC(C=C1)(C)O)OO

synonyms

nephtheoxydiol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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